molecular formula C16H8Cl2FNOS2 B12139442 (5Z)-5-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12139442
M. Wt: 384.3 g/mol
InChI Key: YYFPMZUOEFDTEZ-ZSOIEALJSA-N
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Description

(5Z)-5-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a central five-membered thiazolidin-4-one ring with a 2,6-dichlorobenzylidene group at the C5 position and a 4-fluorophenyl substituent at the N3 position. The (Z)-configuration of the benzylidene double bond is critical for its structural and electronic properties. Thiazolidinones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties .

Properties

Molecular Formula

C16H8Cl2FNOS2

Molecular Weight

384.3 g/mol

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H8Cl2FNOS2/c17-12-2-1-3-13(18)11(12)8-14-15(21)20(16(22)23-14)10-6-4-9(19)5-7-10/h1-8H/b14-8-

InChI Key

YYFPMZUOEFDTEZ-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogenated substituents (e.g., Cl, Br) enhance bioactivity, likely due to increased lipophilicity and electron-withdrawing effects .
  • Dichloro substitution (as in the target compound) may offer steric and electronic advantages over mono-halogenated analogs, though direct activity data are lacking.
  • Oxygen-containing groups (e.g., benzodioxole) improve thermal stability but may reduce membrane permeability due to polarity .

Substituent Effects at the N3 Position

The N3 aryl group influences molecular interactions and pharmacokinetics:

Compound N3 Substituent Synthesis Yield Notable Features Reference
(5Z)-3-(4-fluorophenyl)-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Fluorophenyl Not reported Dual fluoro substitution
(5Z)-3-[4-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9l) Alkyl-aryl hybrid 59% High decomposition temperature (253–257°C)
(5Z)-3-(3-chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3-Chloro-4-methylphenyl Not reported Enhanced crystallinity

Key Observations :

  • Fluorophenyl groups (as in the target compound) balance lipophilicity and metabolic stability compared to bulkier alkyl-aryl hybrids .
  • Chlorinated aryl groups (e.g., 3-chloro-4-methylphenyl) may improve target binding but increase molecular weight .

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